O,alpha-Dimethyltyrosine

Beschreibung

BenchChem offers high-quality O,alpha-Dimethyltyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,alpha-Dimethyltyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

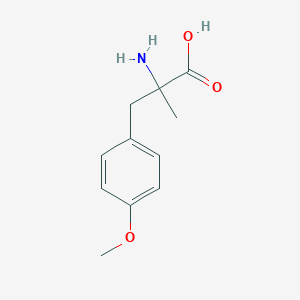

2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEIHXWCWAMTTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551692 |

Source

|

| Record name | O,alpha-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-30-4 |

Source

|

| Record name | O,alpha-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Early research on the behavioral effects of tyrosine hydroxylase inhibitors

Early Research Paradigms & Mechanistic Insights

Executive Summary

The inhibition of Tyrosine Hydroxylase (TH)—the rate-limiting enzyme in catecholamine biosynthesis—represents a watershed moment in neuropsychopharmacology. Before the advent of selective receptor antagonists, TH inhibitors like

This guide reconstructs the foundational research (circa 1965–1975) that established the "Catecholamine Hypothesis" of affective disorders and schizophrenia. It details the specific behavioral assays, experimental protocols, and mechanistic logic that allowed early scientists to distinguish between storage depletion (Reserpine) and synthesis inhibition (

Part 1: Mechanistic Foundation

To understand the behavioral readout, one must first understand the molecular blockade. TH catalyzes the conversion of L-Tyrosine to L-DOPA. By competitively inhibiting this step,

The Biosynthetic Blockade

The following diagram illustrates the catecholamine synthesis pathway and the specific point of intervention by

Figure 1: The rate-limiting step of catecholamine synthesis.[1]

Part 2: The Prototypical Inhibitor ( -Methyl-p-Tyrosine)

While other inhibitors exist (e.g., 3-iodotyrosine),

-

Pharmacodynamics: Acts as a competitive inhibitor of TH.

-

Kinetics: In rodents, peak brain catecholamine depletion occurs 2–4 hours post-intraperitoneal (i.p.) injection.

-

Selectivity: Unlike Reserpine, which destroys vesicular storage (affecting 5-HT, DA, and NE),

-MPT is selective for catecholamines, leaving serotonin (5-HT) levels largely intact.

Key Causality: The behavioral effects of

Part 3: Core Behavioral Assays & Findings

Early research focused on three primary behavioral domains: Spontaneous Locomotion, Amphetamine Antagonism, and Conditioned Avoidance.

1. Spontaneous Locomotor Activity

-

Observation:

-MPT causes a dose-dependent reduction in spontaneous motor activity (sedation) and induces catalepsy at high doses. -

Mechanism: Depletion of striatal dopamine.

-

Key Paper: Rech et al. (1966) demonstrated that behavioral depression parallels the time course of brain catecholamine depletion.

2. The Amphetamine Antagonism Assay (The "Litmus Test")

This was the most critical experiment of the era.

-

Hypothesis: If amphetamine works by releasing stored catecholamines,

-MPT should not block it immediately. If it works by releasing newly synthesized catecholamines (or if the "new" pool is critical for maintaining the "stored" pool), -

Finding: Pre-treatment with

-MPT completely abolishes amphetamine-induced hyperactivity and stereotypy. -

Significance: This proved that amphetamine's stimulant effects are dependent on the ongoing synthesis of catecholamines.

3. Conditioned Avoidance Response (CAR)

-

Protocol: Rats learn to avoid a shock by moving to a safe zone upon hearing a tone.

-

Finding:

-MPT selectively inhibits the avoidance response without inhibiting the escape response (reaction to the shock itself). -

Implication: This profile (Inhibition of CAR without sedation/motor failure) is the hallmark of antipsychotic activity (neuroleptics).

Part 4: Experimental Protocols

The following protocols are reconstructed from the foundational literature (Weissman et al., 1966; Dominic & Moore, 1969). These are self-validating systems : the inclusion of the "Rescue" arm (L-DOPA) confirms that the observed deficits are due to DA/NE depletion and not off-target toxicity.

Protocol A: Amphetamine Antagonism Assay

Objective: To determine if a test compound relies on catecholamine synthesis for its stimulant effect.

Reagents:

- -MPT: Suspension in 0.5% methylcellulose (or ester form in saline).

-

d-Amphetamine Sulfate: Dissolved in 0.9% saline.

-

L-DOPA: (Optional Rescue) Dissolved in slightly acidic saline.

Workflow Diagram:

Figure 2: Experimental timeline for assessing the interaction between TH inhibition and amphetamine-induced psychomotor stimulation.

Step-by-Step Methodology:

-

Acclimatization: Habituate male Sprague-Dawley rats to the locomotor chambers for 60 minutes to reduce exploratory noise.

-

Pre-treatment (T = -4h): Administer

-MPT (200 mg/kg, i.p.) or Vehicle.-

Why 4 hours? To allow sufficient depletion of the functional catecholamine pool.

-

-

Challenge (T = 0): Administer d-Amphetamine (2.0 mg/kg, i.p.).

-

Observation (T = +30m to +120m): Measure locomotor counts (photobeam breaks) and score stereotypy (repetitive head movements, sniffing).

-

Validation Criteria:

-

Vehicle/Amphetamine group must show >300% increase in activity over baseline.

- -MPT/Vehicle group must show ~50% reduction in baseline activity.

-

Success:

-MPT/Amphetamine group shows activity levels similar to

-

Part 5: Data Synthesis & Comparative Analysis

The following table summarizes how

| Feature | Reserpine | |

| Mechanism | Competitive inhibition of TH (Synthesis block) | Irreversible blockade of VMAT (Storage depletion) |

| Target Neurotransmitters | Dopamine, Norepinephrine | DA, NE, Serotonin (5-HT) |

| Onset of Action | Slow (2-4 hours) | Slow (hours to days) |

| Effect on Amphetamine | Blocks hyperactivity | Does NOT block (may enhance) |

| Reversal Agent | L-DOPA (bypasses TH step) | L-DOPA (temporarily) |

| Behavioral Profile | Sedation, Catalepsy, Anti-CAR | Profound sedation, Ptosis, Depression |

References

-

Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[2] Journal of Pharmacology and Experimental Therapeutics. (Context: Foundational paper on biochemical depletion). -

Weissman, A., Koe, B. K., & Tenen, S. S. (1966). Antiamphetamine effects following inhibition of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics. (Context: The definitive study on amphetamine antagonism).

-

Rech, R. H., Borys, H. K., & Moore, K. E. (1966). Alterations in behavior and brain catecholamine levels in rats treated with alpha-methyltyrosine.[3] Journal of Pharmacology and Experimental Therapeutics. (Context: Established the correlation between depletion levels and locomotor sedation).

-

Corrodi, H., & Hanson, L. C. (1966). Central effects of an inhibitor of tyrosine hydroxylation. Psychopharmacologia. (Context: Early differentiation of catecholamine vs. serotonin behavioral effects).

-

Dominic, J. A., & Moore, K. E. (1969). Acute effects of alpha-methyltyrosine on brain catecholamine levels and on spontaneous and amphetamine-stimulated motor activity in mice.[4] Archives Internationales de Pharmacodynamie et de Therapie.[4] (Context: Refined protocols for motor activity assays).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Inhibition of catecholamine synthesis in man with alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alterations in behavior and brain catecholamine levels in rats treated with alpha-methyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute effects of alpha-methyltyrosine on brain catecholamine levels and on spontaneous and amphetamine-stimulated motor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of O,alpha-Dimethyltyrosine in Human Plasma

Abstract

This application note presents a detailed protocol for the quantification of O,alpha-Dimethyltyrosine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. O,alpha-Dimethyltyrosine is a methylated derivative of the amino acid L-tyrosine, with potential applications in biochemical and pharmaceutical research.[1][2] The method described herein is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible technique for pharmacokinetic or metabolic studies. The protocol outlines a straightforward protein precipitation method for sample preparation and a reversed-phase HPLC method for chromatographic separation and quantification.

Introduction: The Rationale for O,alpha-Dimethyltyrosine Quantification

O,alpha-Dimethyltyrosine, with the chemical name (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, is a synthetic derivative of L-tyrosine.[3] Its structural modifications, specifically the methylation at the hydroxyl (O) and alpha-carbon positions, lead to altered physicochemical and biological properties compared to its parent amino acid, including increased lipophilicity.[1] These modifications make it a compound of interest in various research areas, including its potential role as an inhibitor of enzymes like tyrosine hydroxylase, which is involved in neurotransmitter synthesis.[1][2]

Accurate quantification of O,alpha-Dimethyltyrosine in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is fundamental in preclinical and clinical development. This application note provides a comprehensive, step-by-step guide for a robust and validated HPLC-UV method suitable for this purpose.

Principle of the Method

The method is based on the principle of protein precipitation to extract O,alpha-Dimethyltyrosine from the plasma matrix, followed by chromatographic separation on a reversed-phase C18 column. An internal standard is incorporated to ensure accuracy and precision by correcting for variations during sample processing and injection.[4] Quantification is achieved by monitoring the UV absorbance of the analyte and the internal standard at a specified wavelength.

Materials and Reagents

Chemicals and Solvents

-

O,alpha-Dimethyltyrosine reference standard (>98% purity)

-

Internal Standard (IS): Norvaline or a structurally similar, non-endogenous amino acid[5]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA)

-

Orthophosphoric acid (85%)

-

Sodium hydroxide

-

Ultrapure water (18.2 MΩ·cm)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

Syringe filters (0.22 µm)

Experimental Protocols

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

-

O,alpha-Dimethyltyrosine: Accurately weigh and dissolve 10 mg of O,alpha-Dimethyltyrosine in 10 mL of a 50:50 (v/v) methanol:water solution.

-

Internal Standard (Norvaline): Accurately weigh and dissolve 10 mg of Norvaline in 10 mL of ultrapure water.

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

-

Prepare a working internal standard solution of 10 µg/mL by diluting the IS stock solution with the mobile phase.

Sample Preparation: Protein Precipitation

The complex nature of plasma, with its high protein content, necessitates a cleanup step to prevent column fouling and interference with the analyte signal. Protein precipitation is a rapid and effective method for this purpose.

Figure 1: Workflow for plasma sample preparation.

Step-by-Step Protocol:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL internal standard working solution.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the HPLC system.

HPLC Conditions

The chromatographic conditions are optimized to achieve good resolution between O,alpha-Dimethyltyrosine, the internal standard, and any endogenous plasma components. Given the aromatic ring in its structure, UV detection is a suitable choice. O-methylated tyrosine derivatives have been shown to have a UV absorbance maximum around 275 nm.[6]

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: 30% Methanol, 70% 20 mM Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 275 nm |

| Run Time | 10 minutes |

Rationale for Parameter Selection:

-

C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like O,alpha-Dimethyltyrosine.

-

Mobile Phase: The combination of methanol and a phosphate buffer provides good separation efficiency. The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the reversed-phase column.

-

UV Detection at 275 nm: This wavelength is selected based on the expected absorbance maximum for the 4-methoxyphenyl chromophore, providing good sensitivity for detection.[6][7]

Method Validation

For reliable and reproducible results, the analytical method should be validated according to established guidelines. Key validation parameters include:

| Validation Parameter | Description |

| Linearity | A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) of >0.99. |

| Accuracy and Precision | Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. Accuracy should be within 85-115%, and the coefficient of variation (CV) for precision should be <15%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected, typically determined at a signal-to-noise ratio of 3. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision, typically determined at a signal-to-noise ratio of 10. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples to check for interfering peaks at the retention times of the analyte and IS. |

| Recovery | The efficiency of the sample preparation method is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. |

Data Analysis and Quantification

The concentration of O,alpha-Dimethyltyrosine in the plasma samples is calculated using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

-

y is the peak area ratio of O,alpha-Dimethyltyrosine to the internal standard.

-

m is the slope of the calibration curve.

-

x is the concentration of O,alpha-Dimethyltyrosine.

-

c is the y-intercept of the calibration curve.

Conclusion

The HPLC-UV method detailed in this application note provides a robust and reliable approach for the quantification of O,alpha-Dimethyltyrosine in human plasma. The simple protein precipitation sample preparation and straightforward isocratic HPLC method make it suitable for routine analysis in a research or drug development setting. Proper method validation is essential to ensure the accuracy and precision of the results.

References

-

PubChem. O,alpha-dimethyl-l-tyrosine. Available from: [Link]

-

GSRS. O,.ALPHA.-DIMETHYL-L-TYROSINE HYDROCHLORIDE. Available from: [Link]

-

MDPI. Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). Available from: [Link]

-

PubChem. O,alpha-Dimethyl-L-tyrosine Hydrochloride. Available from: [Link]

-

National Institutes of Health. Tyrosine-derived stimuli responsive, fluorescent amino acids. Available from: [Link]

-

National Institutes of Health. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Available from: [Link]

-

ResearchGate. What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC?. Available from: [Link]

-

IROA Technologies. How Amino Acid Internal Standards Are Used in Quantitative Testing. Available from: [Link]

-

Oregon Medical Laser Center. Tyrosine. Available from: [Link]

-

SciSpace. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications. Available from: [Link]

-

Waters Corporation. Amino Acid Analysis Kits & Reference Standards for HPLC. Available from: [Link]

-

ResearchGate. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore. Available from: [Link]

-

ResearchGate. What internal standard can be used for the analysis of amino acids and organic acids by HPLC (wath ever the type of HPLC used)?. Available from: [Link]

-

National Institutes of Health. Characteristics of tyrosinate fluorescence emission in alpha- and beta-purothionins. Available from: [Link]

Sources

- 1. Buy O,alpha-dimethyl-L-tyrosine | 65555-88-6 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy O,alpha-dimethyl-L-tyrosine (EVT-3192648) | 65555-88-6 [evitachem.com]

- 4. iroatech.com [iroatech.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for the Administration of O,alpha-Dimethyltyrosine in Rodent Models

Introduction: A Precision Tool for Catecholamine Research

O,alpha-Dimethyl-L-tyrosine is a synthetically modified, non-essential amino acid derivative of L-tyrosine, also identified as (2S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid[1]. Its unique structure, featuring methyl groups at both the alpha-carbon and the oxygen of the phenolic hydroxyl group, confers distinct chemical and biological properties. These modifications make it a subject of significant interest in neuropharmacology and biochemistry[1].

Primarily, O,alpha-Dimethyl-L-tyrosine functions as an inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline)[2][3]. By competitively inhibiting this crucial first step, the compound allows researchers to acutely and reversibly deplete catecholamine levels in the central and peripheral nervous systems. This makes it an invaluable tool for investigating the roles of these neurotransmitters in a wide array of physiological and pathological processes, from motor control and reward pathways to models of Parkinson's disease, depression, and stress responses[3].

This guide provides a comprehensive framework for the preparation and administration of O,alpha-Dimethyl-L-tyrosine to rodent models, grounded in established pharmacological principles and animal welfare standards.

Mechanism of Action: Intercepting Catecholamine Synthesis

To appreciate the utility of O,alpha-Dimethyl-L-tyrosine, it is essential to understand its point of intervention in the catecholamine synthesis pathway. The process begins with the amino acid L-tyrosine, which is actively transported into neurons. Tyrosine Hydroxylase (TH) then hydroxylates L-tyrosine to form L-DOPA. This conversion is the slowest, rate-limiting step in the entire cascade[4]. O,alpha-Dimethyl-L-tyrosine, as an analog of the natural substrate, competes for the active site of TH, effectively blocking the production of L-DOPA and, consequently, all downstream catecholamines[2][3].

Caption: Catecholamine synthesis pathway and point of inhibition.

Experimental Planning and Dosage Considerations

While no definitive dosage for O,alpha-Dimethyl-L-tyrosine has been established in the literature, data from the closely related and extensively studied compound, alpha-methyl-p-tyrosine (α-MT) , provides an excellent starting point for dose-range finding studies. Researchers must empirically determine the optimal dose for their specific model and experimental question.

Key Considerations:

-

Dose-Response: Always conduct a pilot study to determine the dose-response relationship for catecholamine depletion and any behavioral effects.

-

Toxicity: High doses of α-MT are associated with side effects such as sedation, weight loss, and dehydration in rats[5]. Monitor animals closely for similar adverse effects.

-

Pharmacokinetics: The elimination of α-MT is delayed at higher doses[5]. The onset and duration of action for O,alpha-Dimethyl-L-tyrosine should be characterized to align with the experimental timeline.

-

Controls: A vehicle-only control group is mandatory to ensure that the observed effects are due to the compound and not the administration procedure or vehicle.

| Compound | Species | Dose Range | Route | Notes | Reference |

| D,L-alpha-methyl-p-tyrosine (α-MT) | Rat | 0.407 - 1.02 mmol/kg | i.p. | Higher dose caused sedation and dehydration. Catecholamine depletion was dose-dependent. | [5] |

| L-Tyrosine | Rat | 500 mg/kg | i.p. | Used in studies of acute amino acid loading to assess effects on brain metabolism and NGF levels. | [6][7] |

Note: The molecular weight of O,alpha-Dimethyl-L-tyrosine is 209.25 g/mol , and its hydrochloride salt is 245.70 g/mol [8]. Dosages should be calculated accordingly.

Protocol 1: Preparation of Dosing Solution

A significant advantage of O,alpha-Dimethyl-L-tyrosine is its high solubility in polar solvents, which simplifies formulation[1]. Sterile saline or phosphate-buffered saline (PBS) are the recommended vehicles.

Materials:

-

O,alpha-Dimethyl-L-tyrosine powder

-

Sterile 0.9% Sodium Chloride (Saline) or PBS, pH 7.4

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sterile filter (0.22 µm) and sterile syringe for filtration

Procedure:

-

Calculate Required Mass: Based on the desired dose (e.g., in mg/kg), the average weight of the animals, and the desired injection volume (e.g., 5 mL/kg), calculate the total mass of O,alpha-Dimethyl-L-tyrosine needed.

-

Example Calculation: For a 200 mg/kg dose in a 250g rat with an injection volume of 5 mL/kg:

-

Dose per rat = 200 mg/kg * 0.25 kg = 50 mg

-

Injection volume = 5 mL/kg * 0.25 kg = 1.25 mL

-

Required concentration = 50 mg / 1.25 mL = 40 mg/mL

-

-

-

Dissolution: Weigh the calculated mass of the compound and add it to a sterile conical tube. Add approximately 80% of the final required volume of sterile saline or PBS.

-

Mixing: Vortex the solution until the powder is completely dissolved. O,alpha-Dimethyl-L-tyrosine should dissolve readily in aqueous solutions[1].

-

Volume Adjustment: Add sterile saline or PBS to reach the final calculated volume.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube or vial. This ensures the final dosing solution is free of microbial contaminants.

-

Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, consult the manufacturer's data sheet; freezing aliquots at -20°C may be appropriate. Always allow the solution to return to room temperature before administration.

Protocol 2: Administration via Intraperitoneal (I.P.) Injection

I.P. injection is a common, rapid, and effective route for systemic administration in rodents.

Caption: Standard workflow for intraperitoneal (I.P.) injection.

Materials:

-

Prepared O,alpha-Dimethyl-L-tyrosine dosing solution

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[9]

-

Animal scale

-

70% Ethanol for disinfection (optional, per institutional guidelines)

Procedure:

-

Dose Calculation: Weigh the animal immediately before injection to calculate the precise volume to be administered.

-

Syringe Preparation: Draw the calculated volume of the dosing solution into a sterile syringe.

-

Restraint: Restrain the mouse or rat securely according to institutional guidelines. For rats, a two-person technique is often recommended[9]. The animal should be positioned so its abdomen is accessible and tilted slightly head-down to move organs away from the injection site.

-

Site Identification: Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum (which lies on the left) and the urinary bladder[9][10].

-

Injection: Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity[9].

-

Aspiration: Gently pull back on the plunger. If you see yellow fluid (urine), reddish fluid (blood), or greenish-brown material (intestinal contents), withdraw the needle and reinject at a different site with a fresh needle and syringe. Negative pressure (no fluid entering the syringe) confirms correct placement[10].

-

Administration: Inject the solution smoothly and steadily.

-

Withdrawal: Remove the needle and return the animal to its home cage.

| Species | Needle Gauge | Max Injection Volume | Reference |

| Mouse | 25 - 27 G | 10 mL/kg (0.25 mL for 25g mouse) | [9] |

| Rat | 23 - 25 G | 10 mL/kg (2.5 mL for 250g rat) | [9] |

Protocol 3: Administration via Oral Gavage

Oral gavage is used when direct delivery to the stomach is required, bypassing taste aversion and ensuring precise dosage. This procedure requires significant training to perform safely.

Materials:

-

Prepared O,alpha-Dimethyl-L-tyrosine dosing solution

-

Appropriately sized oral gavage needles (flexible or curved with a ball-tip)

-

Syringes

Procedure:

-

Measure Tube Length: Before the first use on an animal, measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process). Mark the tube at the nose; do not insert it past this mark to prevent stomach perforation[11][12].

-

Restraint: Restrain the animal firmly, ensuring the head and body are aligned vertically to create a straight path to the esophagus[12][13].

-

Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate towards the back of the throat[11].

-

Passage into Esophagus: The animal should swallow as the tube reaches the pharynx. Allow the tube to pass gently into the esophagus. Never force the tube. If resistance is met, withdraw and start again[12].

-

Administration: Once the tube is in place, administer the solution slowly and steadily.

-

Withdrawal: After administration, remove the gavage tube in a smooth, single motion.

-

Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Post-Administration Monitoring and Welfare

Following administration, animals must be monitored closely.

-

Immediate Monitoring (10-15 minutes): Observe for any acute distress, such as abnormal breathing or mobility issues, especially after oral gavage[14].

-

Short-Term Monitoring (1-4 hours): Watch for the onset of expected pharmacological effects (e.g., sedation, hypoactivity) based on dose-finding studies and data from related compounds like α-MT[5].

-

Daily Monitoring: Check for general signs of health, including posture, activity level, hydration status, and body weight for the duration of the study. High doses of catecholamine synthesis inhibitors can cause weight loss[5].

-

Record Keeping: Meticulously document all procedures, including the compound administered, dose, volume, route, time, and any observations on the animal's health and behavior[14].

References

- Andén, N. E., Magnusson, T., & Stock, G. (1973). Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT. Naunyn-Schmiedeberg's archives of pharmacology, 279(2), 153–166.

- Ferreira, G. K., Scaini, G., Carvalho-Silva, M., Gomes, L. M., Borges, L. S., Vieira, J. S., Constantino, L. S., Ferreira, G. C., Schuck, P. F., & Streck, E. L. (2012). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Metabolic brain disease, 27(4), 557–565.

-

Ferreira, G. K., et al. (2012). Effect of Acute Administration of L-Tyrosine on Oxidative Stress Parameters in Brain of Young Rats. ResearchGate. Available at: [Link]

- McTavish, S. F., Callado, L., Cowen, P. J., & Sharp, T. (1999). Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo. Journal of psychopharmacology (Oxford, England), 13(4), 379–384.

- Steenbergen, L., Sellaro, R., Hommel, B., & Colzato, L. S. (2015). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro, 2(4), ENEURO.0035-15.2015.

- Jaskiw, G. E., & Bongiovanni, M. J. (2013). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. ACS chemical neuroscience, 4(11), 1461–1469.

- Banderet, L. E., & Lieberman, H. R. (1989). Treatment with tyrosine, a neurotransmitter precursor, reduces environmental stress in humans. Brain research bulletin, 22(4), 759–762.

- Kinuya, S., et al. (2012). Pharmacokinetics of 3-[125I]iodo-alpha-methyl-L-tyrosine, a tumor imaging agent, after probenecid loading in mice implanted with colon cancer DLD-1 cells. Annals of nuclear medicine, 26(4), 340–346.

- Schuck, P. F., Ferreira, G. C., Vieira, J. S., Constantino, L. S., de Souza, A. P., Scaini, G., & Streck, E. L. (2009). Effect of acute and chronic administration of L-tyrosine on nerve growth factor levels in rat brain. Neurochemical research, 34(12), 2160–2164.

-

UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121230894, O,alpha-Dimethyl-L-tyrosine Hydrochloride. Retrieved from [Link].

-

Caring Sunshine. (n.d.). Relationship: Specific Neurotransmitters and l-tyrosine. Available at: [Link]

-

UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

- Engelman, K., & Sjoerdsma, A. (1969). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 1(1), 10-17.

- Al-Asmakh, M., Al-Khelaifi, F., & Al-Marri, A. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. F1000Research, 9, 132.

- de Vries, N. A., Zhao, J., & van Tinteren, H. (2011). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Clinical pharmacokinetics, 50(12), 771–791.

-

Defense Technical Information Center. (n.d.). Treatment with Tyrosine, a Neurotransmitter Precursor, Reduces Environmental Stress in Humans. Available at: [Link]

- Balboni, G., et al. (2009). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Molecules (Basel, Switzerland), 14(1), 126–138.

-

Queen's University. (2011). Intraperitoneal Injection in Rats. Available at: [Link]

-

Virginia Tech. (2017). SOP: Mouse Oral Gavage. Available at: [Link]

-

Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

- van de Rest, O., et al. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv.

-

The University of Queensland. (2024). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Available at: [Link]

-

Procedures with Care. (n.d.). Intraperitoneal Injection in the Rat. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Alpha methyl p tyrosine – Knowledge and References. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3125, alpha-Methyl-p-tyrosine. Retrieved from [Link].

Sources

- 1. Buy O,alpha-dimethyl-L-tyrosine (EVT-3192648) | 65555-88-6 [evitachem.com]

- 2. Buy O,alpha-dimethyl-L-tyrosine | 65555-88-6 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting | bioRxiv [biorxiv.org]

- 5. Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of acute and chronic administration of L-tyrosine on nerve growth factor levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O,alpha-Dimethyl-L-tyrosine Hydrochloride | C11H16ClNO3 | CID 121230894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. iacuc.wsu.edu [iacuc.wsu.edu]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes & Protocols: O,alpha-Dimethyltyrosine (Metyrosine) for Modulating Catecholamine Levels in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of O,alpha-Dimethyltyrosine in Catecholamine Research

O,alpha-Dimethyltyrosine, more commonly known as metyrosine or α-Methyl-p-tyrosine (AMPT), is a potent and specific inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2][3] Tyrosine hydroxylase catalyzes the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the biosynthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[1][4][5] By competitively inhibiting this crucial enzyme, metyrosine provides researchers with a powerful pharmacological tool to acutely and reversibly deplete catecholamine levels in various biological systems.[1][6] This capability allows for the systematic investigation of the roles of catecholamines in a wide array of physiological and pathological processes.

While clinically used for the management of pheochromocytoma, a condition characterized by excessive catecholamine production, its application in preclinical research is far broader.[6][7][8] It is instrumental in studies related to neurodegenerative disorders like Parkinson's disease, psychiatric conditions, addiction, and stress responses.[9][10][11] These application notes provide an in-depth guide to the mechanism, experimental design considerations, and detailed protocols for the effective use of metyrosine in a preclinical research setting.

Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

Metyrosine's efficacy stems from its structural similarity to tyrosine, the natural substrate for tyrosine hydroxylase.[1] This resemblance allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent hydroxylation of endogenous tyrosine.[1] This competitive inhibition effectively halts the catecholamine synthesis cascade at its very first and most critical step.[4][5] The result is a significant, dose-dependent reduction in the levels of dopamine, norepinephrine, and epinephrine in both the central and peripheral nervous systems. The maximal reduction in catecholamines is typically observed within 2 to 3 days of initiating treatment.[3][12] Upon discontinuation of the drug, catecholamine levels generally return to baseline within 3 to 4 days.[12]

Caption: Mechanism of Metyrosine Action.

Preclinical Experimental Design: Key Considerations

The successful implementation of metyrosine in preclinical studies requires careful planning. The following points represent critical expertise-driven considerations for robust experimental design.

1. Animal Model and Dosage Selection: The choice of animal model and the corresponding dosage of metyrosine are paramount. Doses can vary significantly between species. For instance, the acute toxicity (LD50) in female mice and rats is reported as 442 mg/kg and 752 mg/kg, respectively.[13] It is crucial to perform a dose-response study to determine the optimal dose that achieves the desired level of catecholamine depletion without causing undue sedation or other adverse effects.[13]

| Animal Model | Typical Dosage Range (Intraperitoneal) | Key Considerations |

| Mouse | 100 - 250 mg/kg | Higher metabolic rate may require more frequent dosing. |

| Rat | 150 - 300 mg/kg | Sedation is a common side effect; monitor animal welfare closely.[13] |

Causality: The dosage is a direct determinant of the extent of tyrosine hydroxylase inhibition. An insufficient dose will not produce a significant physiological effect, while an excessive dose can lead to profound sedation and motor impairment, confounding the interpretation of behavioral data.[13]

2. Route and Timing of Administration: Metyrosine is well absorbed after oral administration, but for precise and rapid effects in preclinical studies, intraperitoneal (i.p.) injection is common. The timing of administration relative to behavioral testing or tissue collection is critical. Peak inhibitory effects on catecholamine synthesis are typically observed a few hours post-administration, with a study in rats showing a significant reduction in nigral dopamine 45-150 minutes after infusion.[14]

3. Control Groups (A Self-Validating System): The inclusion of appropriate control groups is non-negotiable for data integrity.

-

Vehicle Control: This is the most critical control. Animals are injected with the same vehicle used to dissolve the metyrosine (e.g., saline, acidified saline). This accounts for any effects of the injection procedure or the vehicle itself.

-

Baseline Measurement: Where possible, a within-subjects design, measuring behavior or neurochemistry before and after drug administration, can be very powerful.

4. Verification of Catecholamine Depletion: It is essential to biochemically verify the extent of catecholamine depletion in a subset of animals or in the actual experimental subjects post-mortem. This validates that the observed physiological or behavioral effects are indeed correlated with the intended neurochemical changes. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and widely used method for this purpose.[15][16]

Caption: Standard Preclinical Experimental Workflow.

Detailed Protocols

Protocol 1: Preparation and Administration of Metyrosine for Rodent Studies

Objective: To prepare metyrosine for intraperitoneal (i.p.) injection in rodents to achieve systemic catecholamine depletion.

Materials:

-

O,alpha-Dimethyltyrosine (Metyrosine) powder

-

0.9% Sterile Saline

-

1N Hydrochloric Acid (HCl)

-

1N Sodium Hydroxide (NaOH)

-

pH meter

-

Sterile syringes and needles (25-27 gauge)

-

Sterile microcentrifuge tubes or vials

Methodology:

-

Weighing: Accurately weigh the required amount of metyrosine powder based on the desired dose (e.g., 200 mg/kg) and the number and weight of the animals to be injected.

-

Solubilization (The "Why"): Metyrosine is very slightly soluble in water at neutral pH.[8] To dissolve it, an acidic environment is required. Add a small volume of 0.9% saline to the powder, then add 1N HCl dropwise while vortexing until the powder is fully dissolved.

-

pH Adjustment (Critical Step): The resulting solution will be highly acidic and damaging to tissues upon injection. It is imperative to adjust the pH back to a physiologically compatible range (pH 5.5-6.5). Slowly add 1N NaOH dropwise while continuously monitoring the pH with a calibrated meter. Be cautious, as the solution may precipitate if the pH becomes too high.

-

Final Volume Adjustment: Once the target pH is reached, add 0.9% saline to achieve the final desired concentration for injection (typically a volume of 5-10 ml/kg).

-

Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility before injection.

-

Administration: Administer the prepared solution to the animals via i.p. injection at the calculated volume. Administer an equivalent volume of the vehicle solution (saline adjusted to the same pH) to the control group.

Protocol 2: Quantification of Brain Catecholamines using HPLC-ECD

Objective: To quantify levels of dopamine and norepinephrine in brain tissue samples to verify the effect of metyrosine administration.

Materials:

-

Brain tissue samples (e.g., striatum, prefrontal cortex), snap-frozen.

-

Perchloric acid (PCA) solution (0.1 M) with an internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA).

-

Homogenizer (sonicator or mechanical).

-

Refrigerated centrifuge.

-

HPLC system equipped with a reverse-phase C18 column and an electrochemical detector (ECD).[17]

-

Mobile phase (e.g., a buffered solution of methanol, sodium acetate, EDTA, and an ion-pairing agent like octanesulfonic acid, pH adjusted).

-

Catecholamine standards (Dopamine, Norepinephrine).

Methodology:

-

Sample Preparation (Self-Validation):

-

Weigh the frozen brain tissue.

-

Add a defined volume of ice-cold 0.1 M PCA containing the internal standard. The internal standard is crucial for accounting for variability in sample extraction and injection.

-

Homogenize the tissue thoroughly on ice until no visible particles remain.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet proteins.

-

-

Extraction:

-

Carefully collect the supernatant, which contains the catecholamines.

-

Filter the supernatant through a 0.22 µm spin filter to remove any remaining particulate matter that could damage the HPLC column.

-

-

HPLC-ECD Analysis:

-

Inject a fixed volume (e.g., 20 µL) of the filtered supernatant onto the HPLC column.[18]

-

The catecholamines are separated based on their affinity for the stationary phase of the column.

-

As the separated compounds elute from the column, they pass through the electrochemical detector. The ECD applies a specific voltage, causing the catecholamines to oxidize, which generates an electrical signal.[15] The magnitude of this signal is directly proportional to the concentration of the analyte.

-

-

Data Quantification:

-

Create a standard curve by running known concentrations of dopamine and norepinephrine standards.

-

Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards.

-

Quantify the concentration of each catecholamine in the sample by comparing its peak area (normalized to the internal standard's peak area) to the standard curve.

-

Express the final results as ng of catecholamine per mg of tissue weight.

-

Data Interpretation and Expected Outcomes

Administration of metyrosine is expected to cause a significant reduction in the tissue content of dopamine and norepinephrine compared to vehicle-treated controls. A dose of 1-4 g/day in humans can reduce catecholamine biosynthesis by up to 80%.[12] Similar percentage depletions can be expected in preclinical models with appropriate dosing. The behavioral or physiological outcomes will depend on the specific research question. For example, in motor studies, metyrosine-induced dopamine depletion can lead to reduced movement frequency.[14] It is crucial to correlate the magnitude of the neurochemical depletion with the observed functional changes.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Metyrosine? Retrieved from Patsnap Synapse. [Link]

-

Pediatric Oncall. (n.d.). Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

Patsnap Synapse. (2023, November 8). Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Retrieved from Patsnap Synapse. [Link]

-

Medscape. (n.d.). Demser (metyrosine) dosing, indications, interactions, adverse effects, and more. Retrieved from Medscape. [Link]

-

Drugs.com. (2024, March 10). MetyroSINE Monograph for Professionals. [Link]

-

National Center for Biotechnology Information. (n.d.). Metyrosine. PubChem. Retrieved from [Link]

-

Dunn, A. J., & Berridge, C. W. (1987). Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat. Journal of Neurochemistry, 49(5), 1546–1551. [Link]

-

Drugs.com. (2025, June 5). Metyrosine: Package Insert / Prescribing Information. [Link]

-

Naranjo, J., et al. (2021). The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma. JCEM Case Reports, 1(1). [Link]

-

EOCCO. (2024, June). metyrosine (Demser®). [Link]

-

ClinicalTrials.gov. (n.d.). Metyrosine (Demser®) for the Treatment of Psychotic Disorders in Patients With Velocardiofacial Syndrome. Retrieved from [Link]

-

Tan, Y. L., et al. (2024). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. International Journal of Molecular Sciences, 25(9), 4643. [Link]

-

National Center for Biotechnology Information. (n.d.). Biosynthesis of Catecholamines. Basic Neurochemistry. Retrieved from [Link]

-

Sifaoui, I., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 496. [Link]

-

JJ Medicine. (2017, September 19). Catecholamine Biosynthesis Pathway. YouTube. [Link]

-

protocols.io. (2024, January 29). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. [Link]

-

MDPI. (n.d.). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. Retrieved from [Link]

-

ResearchGate. (2015, December 1). Could anyone please suggest a protocol for measure catecholamine content by HPLC in pig kidney tissue?. [Link]

-

National Center for Biotechnology Information. (n.d.). Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation. Retrieved from [Link]

-

SMPDB. (2013, August 1). Catecholamine Biosynthesis. Retrieved from [Link]

-

JASCO Global. (2021, November 9). Analysis of Catecholamines by Electrochemical Detector (ECD). [Link]

-

Salvatore, M. F., et al. (2018). Tyrosine Hydroxylase Inhibition in Substantia Nigra Decreases Movement Frequency. Molecular Neurobiology, 56(6), 4048–4057. [Link]

-

ResearchGate. (n.d.). Pathway of catecholamine biosynthesis. Synthesis of epinephrine and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, March 1). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Retrieved from [Link]

-

Pixorize. (n.d.). Catecholamine Synthesis & Breakdown Mnemonic for USMLE. Retrieved from [Link]

Sources

- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 2. Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 7. Demser (metyrosine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. drugs.com [drugs.com]

- 9. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Tyrosine Hydroxylase Inhibition in Substantia Nigra Decreases Movement Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jasco-global.com [jasco-global.com]

- 17. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 18. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

O,alpha-Dimethyltyrosine as a reagent in biochemical assays

Application Note: O, -Dimethyltyrosine as a Reagent in Biochemical Assays

Introduction & Mechanistic Overview

O,

Chemical Identity[2]

-

IUPAC Name: (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid[1]

-

Core Modifications:

-

-Methylation: Introduces steric hindrance that blocks

-

O-Methylation: Increases lipophilicity (logP) and prevents phosphorylation or sulfation at the phenolic hydroxyl group, effectively "capping" the side chain against Phase II metabolism.

-

-Methylation: Introduces steric hindrance that blocks

Primary Biochemical Utility

-

LAT1-Targeted Transport (Oncology): It acts as a high-affinity substrate for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . Because LAT1 is overexpressed in many cancers (glioma, pancreatic, breast) to fuel protein synthesis, O,

-Dimethyltyrosine serves as a "Trojan Horse" scaffold for delivering radionuclides (e.g., Astatine-211) or therapeutic payloads directly into tumor cells. -

Peptide Mimetics: In solid-phase peptide synthesis (SPPS), it is used to replace Tyrosine or Phenylalanine residues. This substitution dramatically increases plasma half-life by preventing N-terminal degradation and restricting conformational freedom to enhance receptor selectivity (e.g., in opioid peptide analogues).

Chemical Properties & Preparation

Solubility & Stability Data

O,

| Solvent System | Solubility | Usage Recommendation |

| Water (Neutral pH) | Low (< 1 mg/mL) | Not recommended for stock preparation. |

| 0.1 M HCl | High (> 10 mg/mL) | Preferred for aqueous stocks. Protonation of the amine facilitates dissolution. |

| DMSO | High (> 50 mg/mL) | Ideal for peptide synthesis and high-concentration biochemical assays. |

| PBS (pH 7.4) | Moderate | Dilute from DMSO/HCl stock slowly to prevent precipitation. |

Reagent Preparation Protocol

Objective: Prepare a 10 mM stock solution for cell-based assays.

-

Weighing: Accurately weigh 2.09 mg of O,

-Dimethyltyrosine (MW -

Dissolution: Add 1.0 mL of DMSO (biochemical grade). Vortex vigorously for 30 seconds.

-

Note: If using for animal studies, dissolve in 0.1 M HCl first, then buffer to pH 5-6 with NaOH/PBS immediately prior to injection to avoid precipitation.

-

-

Sterilization: Filter through a 0.22

m PTFE syringe filter (nylon filters may bind the hydrophobic moiety). -

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Application I: LAT1 Transport Activity Assay

This protocol validates O,

Experimental Logic

LAT1 functions as an exchanger. To verify O,

Workflow Diagram (LAT1 Transport)

Figure 1: Workflow for Competitive Inhibition Assay to validate LAT1 transport specificity.

Detailed Protocol: Competitive Inhibition Assay

Materials:

-

LAT1-expressing cell line (e.g., T24 human bladder carcinoma or HeLa).

- -L-Leucine (Tracer).

-

Test Compound: O,

-Dimethyltyrosine (various concentrations). -

Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor.

-

Transport Buffer: Choline-chloride based buffer (Na

-free) to exclude Na

Steps:

-

Seeding: Plate cells in 24-well plates (

cells/well) and culture for 24 hours. -

Equilibration: Wash cells

with warm Na -

Reaction Mix: Prepare Transport Buffer containing:

-

1

M -

O,

-Dimethyltyrosine (0.1

-

-

Uptake: Add 500

L of Reaction Mix to cells. Incubate for 1 minute exactly at 37°C.-

Expert Insight: Short incubation times are critical to measure initial rate kinetics and avoid back-flux.

-

-

Termination: Aspirate rapidly and wash

with ice-cold PBS containing 1 mM unlabeled Leucine (to displace non-specific binding). -

Lysis: Add 200

L 0.1 N NaOH to lyse cells. -

Quantification: Mix lysate with scintillation cocktail and count.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

. A low IC

Application II: Solid-Phase Peptide Synthesis (SPPS)

Incorporating O,

Coupling Protocol for Sterically Hindered Amino Acids

Reagents:

-

Resin: Rink Amide or Wang Resin.

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

-

Activation: Dissolve O,

-Dimethyltyrosine (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF. -

Base Addition: Add DIPEA (6 eq) immediately before adding to the resin.

-

Note: The solution should turn yellow.

-

-

Coupling: Add mixture to the resin.

-

Microwave Assistance (Highly Recommended):

-

Temperature: 75°C.

-

Power: 25W.

-

Time: 10 minutes (

coupling recommended). -

Alternative: If no microwave is available, double couple for 2 hours at room temperature with vigorous shaking.

-

-

Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify coupling completion. The

-methyl group makes the N-terminus difficult to deprotect; extend Fmoc deprotection times (20% Piperidine/DMF) to

Structural Impact Diagram

Figure 2: Mechanism of enhanced metabolic stability conferred by the

References

-

Osaka University, Institute for Radiation Sciences. (2023). Alpha Radiation Nuclear Medicine Therapy Research Using LAT1 Substrates. (Identifies 211At-labeled alpha-methyl-O-methyltyrosine as a lead clinical candidate).

-

Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. (Foundational text on LAT1 transport mechanics).

-

Trapella, C., et al. (2022).[2] Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation.[2][3] Journal of Organic Chemistry.[2] (Discusses synthesis and peptide incorporation of hindered tyrosine analogues). [2]

-

Domainex. (2020). Biochemical lysine methyltransferase assay – studying low-turnover enzymes.[4] (Context on methyltransferase assays and reagent handling).

-

EvitaChem. O,alpha-dimethyl-L-tyrosine Product Data. (Chemical properties and general biochemical uses).[1]

Sources

- 1. Buy O,alpha-dimethyl-L-tyrosine (EVT-3192648) | 65555-88-6 [evitachem.com]

- 2. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. domainex.co.uk [domainex.co.uk]

Troubleshooting & Optimization

How to improve the yield of O,alpha-Dimethyltyrosine synthesis

Technical Support Center: Synthesis of O,α-Dimethyltyrosine

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of O,α-Dimethyltyrosine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable amino acid derivative. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of the synthesis, helping you troubleshoot common issues and optimize your reaction conditions.

The synthesis of O,α-Dimethyltyrosine, while conceptually straightforward, is often plagued by challenges that can significantly impact yield and purity. These challenges typically arise during the two key methylation steps: O-methylation of the phenolic hydroxyl group and α-methylation of the stereogenic carbon. This guide provides a structured approach to identifying and resolving these issues.

General Synthetic Workflow

A common and effective strategy for the synthesis of O,α-Dimethyltyrosine involves a multi-step process starting from a protected L-tyrosine derivative. The general workflow is outlined below:

Caption: A typical synthetic route for O,α-Dimethyltyrosine from L-Tyrosine.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis. The troubleshooting process is broken down by reaction stage.

Stage 1: O-Methylation of the Protected Tyrosine

Question 1: My O-methylation reaction is incomplete, and I have a significant amount of starting material left. What can I do?

Answer: Incomplete O-methylation is a common issue, often related to the choice of base and methylating agent, as well as reaction conditions.

-

Sub-optimal Base: The base used to deprotonate the phenolic hydroxyl group is critical. While weaker bases like potassium carbonate (K₂CO₃) are often used for safety and cost-effectiveness, they may not be strong enough for complete deprotonation, leading to a sluggish reaction. Consider switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.

-

Insufficient Methylating Agent: Ensure you are using a sufficient excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). A 1.1 to 1.5 molar equivalent is typically recommended. However, a larger excess may be necessary if the base is not fully efficient.

-

Reaction Temperature and Time: These reactions are often run at room temperature. If the reaction is slow, gentle heating (40-50 °C) can increase the rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

-

Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is standard. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the methylating agent.

Question 2: I am observing significant C-methylation on the aromatic ring in addition to the desired O-methylation. How can I prevent this?

Answer: C-methylation is a competing side reaction that can be minimized by carefully selecting your reaction conditions to favor O-alkylation.

-

Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent tends to favor O-methylation. The use of potassium carbonate in acetone is a classic combination known to promote O-alkylation over C-alkylation.

-

Temperature Control: C-alkylation is often more favorable at higher temperatures. Running the reaction at room temperature or even cooler (0 °C to RT) can improve the selectivity for O-methylation.

-

Alternative Methylating Agents: While methyl iodide is common, dimethyl sulfate can sometimes offer better selectivity for O-methylation.

Stage 2: α-Methylation of the O-Methylated Intermediate

Question 3: The yield of my α-methylation step is very low. What are the likely causes?

Answer: Low yields in the α-methylation step are frequently due to issues with enolate formation or quenching of the enolate by proton sources.

-

Incomplete Enolate Formation: The α-proton of the amino acid ester is not highly acidic, requiring a strong, non-nucleophilic base for deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation. Ensure the LDA is freshly prepared or properly titrated to confirm its molarity. Use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.

-

Proton Contamination: The enolate is highly basic and will be rapidly quenched by any proton source. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen). The solvent (typically THF) must be anhydrous.

-

Reaction Temperature: Enolate formation is usually carried out at low temperatures (-78 °C) to minimize side reactions. After the addition of the methylating agent (methyl iodide), the reaction is allowed to slowly warm to room temperature.

Question 4: I am concerned about racemization at the α-carbon during methylation. How can I maintain stereochemical integrity?

Answer: Racemization is a significant risk during α-methylation. The planar enolate intermediate can be protonated from either face.

-

Low Temperature: Maintaining a low temperature (-78 °C) throughout the enolate formation and methylation is crucial for minimizing racemization.

-

Rapid Quenching: Once the methylation is complete, the reaction should be quenched promptly with a suitable reagent (e.g., saturated aqueous ammonium chloride) to prevent prolonged exposure of any remaining enolate to potential proton sources.

-

Chiral Auxiliaries: For applications requiring very high stereopurity, consider the use of a chiral auxiliary on the nitrogen atom instead of a simple Boc group. Evans' oxazolidinone auxiliaries, for example, can provide excellent stereocontrol during α-alkylation.

Stage 3: Deprotection

Question 5: The final deprotection step is giving me a complex mixture of products. What is going wrong?

Answer: Simultaneous deprotection of the Boc group and saponification of the methyl ester can be challenging.

-

Harsh Conditions: Using strong acids like concentrated HCl or TFA at high temperatures can lead to side reactions and degradation of the final product.

-

Stepwise Deprotection: A two-step deprotection is often cleaner. First, remove the Boc group using a milder acid like 4M HCl in dioxane at room temperature. Once the Boc group is removed, the methyl ester can be saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

-

Purification: The final product is an amino acid and can be purified by ion-exchange chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for this synthesis? A1: The combination of a Boc group for the amine and a methyl or ethyl ester for the carboxylic acid is a robust and widely used strategy. These groups are stable to the conditions of both O-methylation and α-methylation and can be removed under relatively mild conditions.

Q2: Are there alternative synthetic routes to O,α-Dimethyltyrosine? A2: Yes, an alternative approach is the Strecker synthesis, starting from the corresponding ketone precursor. While this route can be effective, it often results in a racemic product that requires a subsequent resolution step.

Q3: What are the key safety precautions I should take during this synthesis? A3: Several reagents used in this synthesis are hazardous.

-

Methyl Iodide and Dimethyl Sulfate: These are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Sodium Hydride and LDA: These are highly reactive and pyrophoric reagents. They must be handled under an inert atmosphere and away from any sources of water or protic solvents.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the two methyl groups.

-

Mass Spectrometry: To confirm the molecular weight.

-

Chiral HPLC: To determine the enantiomeric purity of the final product.

Detailed Experimental Protocols

Protocol 1: O-Methylation of N-Boc-L-tyrosine Methyl Ester

-

Dissolve N-Boc-L-tyrosine methyl ester (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add methyl iodide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Methylation of N-Boc-O-methyl-L-tyrosine Methyl Ester

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere.

-

Dissolve N-Boc-O-methyl-L-tyrosine methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Data Summary

| Parameter | Recommendation | Rationale |

| O-Methylation Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ is cost-effective; Cs₂CO₃ offers higher reactivity. |

| α-Methylation Base | LDA | Strong, non-nucleophilic base ideal for enolate formation. |

| Solvents | Anhydrous DMF, THF | Polar aprotic solvents that are compatible with the reagents. |

| Temperature | -78 °C for α-methylation | Minimizes side reactions and preserves stereochemistry. |

| Purification | Column Chromatography, Recrystallization | Effective for removing impurities and isolating the final product. |

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

-

Synthesis of α-Methylamino Acids: Comprehensive review on the synthesis of α-methylamino acids, including methods applicable to O,α-Dimethyltyrosine. Chemical Reviews, [Link]

-

Asymmetric Strecker Synthesis: Details on an alternative route for α-methylated amino acids. Journal of the American Chemical Society, [Link]

-

Use of LDA in Organic Synthesis: A general reference on the applications and handling of lithium diisopropylamide. Organic Syntheses, [Link]

-

Boc-Protection of Amino Acids: Standard protocols for the protection of amino groups. Greene's Protective Groups in Organic Synthesis, [Link]

-

O-Alkylation of Phenols: A discussion on the factors influencing O- vs. C-alkylation. Journal of Organic Chemistry, [Link]

Best practices for storing and handling O,alpha-Dimethyltyrosine

Welcome to the technical support center for O,alpha-Dimethyltyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting common issues encountered during experimentation. Our goal is to ensure the integrity of your experiments and the longevity of this valuable compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding O,alpha-Dimethyltyrosine.

Q1: What is O,alpha-Dimethyltyrosine and what are its primary applications?

O,alpha-Dimethyltyrosine is a derivative of the amino acid L-tyrosine, featuring methyl groups at the alpha position and on the phenolic hydroxyl group.[1] This structural modification alters its chemical and biological properties, making it a subject of interest in biochemistry and medicinal chemistry.[1][2] It is often explored for its potential to modulate enzymatic pathways and receptor interactions, building on the strategies developed from related compounds like α-methyl-p-tyrosine (AMPT), a known inhibitor of tyrosine hydroxylase.[2]

Q2: What are the basic chemical properties of O,alpha-Dimethyltyrosine?

Understanding the fundamental properties of O,alpha-Dimethyltyrosine is crucial for its proper handling and use. Key identifiers and characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 65555-88-6 | [1][2] |

| Molecular Formula | C11H15NO3 | [1][2] |

| Molecular Weight | 209.24 g/mol | [1][2] |

| IUPAC Name | (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | [2] |

| Appearance | Off-white powder | [3] |

| Solubility | Highly soluble in polar solvents such as water and methanol.[1] | [1] |

| Melting Point | Approximately 200°C | [1] |

Q3: How should I store O,alpha-Dimethyltyrosine?

Proper storage is critical to maintain the stability and efficacy of O,alpha-Dimethyltyrosine. Storage recommendations for both the solid compound and solutions are outlined below.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid | Cool, dry, well-ventilated area | Long-term | Store in a tightly sealed, original container away from incompatible substances like strong oxidizing agents.[1][3][4] |

| Stock Solutions | -20°C | Up to 1 month | Store as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[5][6] |

| -80°C | Up to 6 months | For longer-term storage of solutions, -80°C is recommended.[5] Use of an anhydrous aprotic solvent or a buffered aqueous solution at neutral pH (6.0-7.0) is advisable for short-term solution storage.[7] |

Q4: What personal protective equipment (PPE) should I use when handling O,alpha-Dimethyltyrosine?

As a standard laboratory practice, appropriate PPE should always be worn. This includes:

-

Safety glasses with side shields or chemical goggles.[3]

-

Gloves appropriate for the solvent being used.[3]

-

A lab coat.

-

Use in a well-ventilated area or under a chemical fume hood to minimize inhalation.[4]

Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments with O,alpha-Dimethyltyrosine.

Issue 1: Inconsistent or unexpected experimental results.

This is a common issue that can arise from a variety of factors. The following workflow can help you diagnose the problem.

Caption: Troubleshooting workflow for inconsistent experimental results.

-

Causality: O,alpha-Dimethyltyrosine, like many reagents, can degrade over time if not stored correctly. Solutions, in particular, are less stable than the solid form.[6] Inconsistent experimental conditions, such as fluctuating temperatures or incubation times, can also lead to variability in results.[8]

Issue 2: Difficulty dissolving the compound.

While O,alpha-Dimethyltyrosine is generally soluble in polar solvents, you may encounter issues.

-

Problem: The compound is not dissolving completely in an aqueous buffer.

-

Solution: While O,alpha-Dimethyltyrosine is soluble in water, its solubility can be pH-dependent.[1] If you encounter difficulties, slight adjustments to the pH of your buffer may aid dissolution. Gentle heating and/or sonication can also be used to facilitate dissolution, but be mindful of the potential for degradation with excessive heat.

-

-

Problem: Precipitation occurs after dissolving.

-

Solution: This may indicate that the solution is supersaturated or that the temperature has dropped. If precipitation occurs upon cooling, you may need to work with a lower concentration or maintain a slightly elevated temperature during your experiment if the protocol allows. For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[5]

-

Issue 3: Potential degradation of the compound.

-

Symptom: You observe a change in the color of the solid compound or solution.

-